1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl-
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Overview
Description
1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and potential biological activities
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- can be achieved through several methods:
Cycloaddition Reactions: One common method involves the cycloaddition of reactive cumulenes with nitrile precursors.
Microwave Irradiation: Another approach utilizes microwave irradiation to facilitate the formation of the triazole ring.
Electrochemical Multicomponent Reactions: This method involves the reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols under electrochemical conditions.
Copper-Catalyzed Reactions: Sequential N-C and N-N bond-forming oxidative coupling reactions using a copper catalyst can also be employed.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include catalysts like copper or iodine, solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Antimicrobial Activity: It disrupts the synthesis of essential biomolecules in microorganisms, leading to their death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- can be compared with other similar compounds in the triazole family:
1H-1,2,4-Triazole: The parent compound, which lacks the ethenylthio and phenyl substitutions.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern.
Itraconazole: Another antifungal drug with a triazole ring and distinct substituents.
Voriconazole: A triazole antifungal with a unique substitution pattern.
The uniqueness of 1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazoles.
Properties
CAS No. |
110960-77-5 |
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Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
3-ethenylsulfanyl-5-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H9N3S/c1-2-14-10-11-9(12-13-10)8-6-4-3-5-7-8/h2-7H,1H2,(H,11,12,13) |
InChI Key |
UFWOIOANKYEDEN-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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